1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the CAS Number: 1087610-71-6 . It has a molecular weight of 151.21 and a molecular formula of C9H13NO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde is 1S/C9H13NO/c1-6-7(2)10(4)8(3)9(6)5-11/h5H,1-4H3 . This indicates that the molecule consists of a pyrrole ring with four methyl groups attached to the 1, 2, 4, and 5 positions, and a carbaldehyde group attached to the 3 position .Physical And Chemical Properties Analysis
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 151.21 and a molecular formula of C9H13NO .Scientific Research Applications
Single-Molecule Magnets
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of high nuclearity barrel-like clusters exhibiting single-molecule magnetic behavior. A notable example includes the synthesis of a {Mn(III)25} barrel-like cluster linked via Na(+) cations into a 1D polymeric topology, utilizing 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions. This application is fundamental in exploring the magnetic properties at the molecular level (Giannopoulos et al., 2014).
Synthesis of Fluorinated Pyrroles
The chemical structure of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde has been utilized in the synthesis of fluoropyrroles. This process involves the conversion of related pyrrole derivatives through a series of reactions, including electrophilic alpha,alpha-difluorination and subsequent aromatization, to produce various new 3-fluorinated pyrroles (Surmont et al., 2009).
Anion Binding Properties
The derivatives of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde have been synthesized and used as receptors for anions. A notable example includes the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, which show tunable anion binding properties, particularly high affinity for dihydrogenphosphate and pyrophosphate anions in specific solvents (Deliomeroglu et al., 2014).
Spectroscopic Studies and Fluorescence
Pyrrole derivatives, including those related to 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde, have been synthesized and studied for their spectroscopic properties. Certain derivatives exhibit brilliant fluorescence with solvent-dependent emission characteristics, showcasing their potential in applications that require fluorescence properties (Es et al., 2010).
Synthesis of Anticancer Intermediates
Derivatives of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde have been synthesized and identified as important intermediates for small molecule anticancer drugs. These derivatives offer new avenues for the development of therapeutic agents (Wang et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1,2,4,5-tetramethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-7(2)10(4)8(3)9(6)5-11/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKLLSCCLQIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652698 | |
Record name | 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
1087610-71-6 | |
Record name | 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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